2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Description
2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the quinoline family
Properties
Molecular Formula |
C23H28N4O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(2-methylphenyl)-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H28N4O2/c1-15-6-4-5-7-16(15)20-17(14-24)22(25)27(26-8-10-29-11-9-26)18-12-23(2,3)13-19(28)21(18)20/h4-7,20H,8-13,25H2,1-3H3 |
InChI Key |
KJIIIRNHHBUEPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Substitution Reactions: Introduction of the amino group and other substituents through nucleophilic substitution reactions.
Cyclization: Formation of the hexahydroquinoline ring system through cyclization reactions.
Functional Group Modifications: Introduction of the morpholine ring and other functional groups through various organic transformations.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or nitriles to corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline core structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Aminoquinolines: Compounds with amino groups attached to the quinoline ring.
Uniqueness
2-AMINO-7,7-DIMETHYL-4-(2-METHYLPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
